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Compound of Interest

Compound Name: A-770041

Cat. No.: B1664254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

A-770041, a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), has

demonstrated notable efficacy in preclinical models of organ transplant rejection and

inflammatory diseases. As a key enzyme in the T-cell receptor signaling cascade, Lck presents

a compelling target for immunomodulatory therapies. This guide provides a comprehensive

evaluation of the available long-term data on A-770041 treatment, offering a comparison with

other relevant therapeutic agents and detailing the experimental protocols from key preclinical

studies.

Mechanism of Action and Signaling Pathway
A-770041 is an orally bioavailable pyrazolo[3,4-d]pyrimidine that acts as a potent and selective

inhibitor of Lck, a Src family tyrosine kinase.[1][2] Lck is crucial for the initiation of T-cell

activation signaling. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell,

Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the

CD3 complex, leading to the recruitment and activation of ZAP-70. This initiates a downstream

signaling cascade that results in T-cell proliferation, differentiation, and cytokine production,

including Interleukin-2 (IL-2).[1][2] By inhibiting Lck, A-770041 effectively blocks this cascade,

preventing T-cell activation and the subsequent inflammatory response.[1][2]
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Figure 1: A-770041 inhibits the Lck-mediated T-cell receptor signaling pathway.

Preclinical Efficacy and Comparative Studies
The long-term efficacy of A-770041 has been evaluated in preclinical models of heart allograft

rejection and lung fibrosis. These studies provide valuable comparative data against standard

immunosuppressants and other kinase inhibitors.

Cardiac Allograft Rejection Model
In a rat model of heterotopic heart transplantation, daily oral administration of A-770041 was

compared to Cyclosporin A for its ability to prevent allograft rejection.[1][2]

Comparative Efficacy Data: Cardiac Allograft Rejection

Parameter
Vehicle
Control

A-770041 (10
mg/kg/day)

A-770041 (20
mg/kg/day)

Cyclosporin A
(10 mg/kg/day)

Graft Survival ~7-10 days > 65 days > 65 days > 65 days

Microvascular

Changes
Severe Minimal Minimal Minimal

Mononuclear

Infiltrates
Severe Minimal Minimal Minimal

Myocyte

Mineralization
Not Reported

Less than

Cyclosporin A

Less than

Cyclosporin A
Present

Experimental Protocol: Rat Heterotopic Heart Transplant Model
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Figure 2: Workflow for the preclinical evaluation of A-770041 in a rat heart transplant model.

A detailed protocol for this study would include specifics on the surgical procedure for

heterotopic heart transplantation, the formulation of A-770041 and Cyclosporin A for oral

gavage, the daily monitoring of graft function via abdominal palpation, and the histological

scoring criteria for assessing rejection, microvascular changes, and mononuclear cell

infiltration.

Pulmonary Fibrosis Model
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A-770041 was also evaluated in a bleomycin-induced mouse model of lung fibrosis, with a

comparison to Nintedanib, a multi-kinase inhibitor used in the treatment of idiopathic pulmonary

fibrosis.[3][4][5][6][7]

Comparative Efficacy Data: Bleomycin-Induced Lung Fibrosis

Parameter Vehicle Control
A-770041 (5
mg/kg/day)

Nintedanib (60
mg/kg/day)

Inhibition of Lck

Phosphorylation
-

Comparable to

Nintedanib

Comparable to A-

770041

Ashcroft Score

(Fibrosis)
Increased Significantly Reduced

Not Directly

Compared

TGF-β in BALF Increased Significantly Reduced
Not Directly

Compared

TGF-β-producing

Tregs in Lung
Increased Significantly Reduced Similar Reduction

Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model
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Figure 3: Workflow for evaluating A-770041 in a mouse model of lung fibrosis.

A detailed methodology for this study would encompass the procedure for intratracheal

bleomycin administration, the preparation of A-770041 and Nintedanib for oral delivery, the

collection and processing of bronchoalveolar lavage fluid, the methods for lung tissue

harvesting and histological staining, and the gating strategy for flow cytometric analysis of

regulatory T-cell populations.

Long-Term Safety and Pharmacokinetics
Pharmacokinetic Profile
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Parameter Value

Oral Bioavailability (F) 34.1 ± 7.2% (at 10 mg/kg in rats)[2][8]

Half-life (t1/2) 4.1 ± 0.1 hours (in rats)[2][8]

In vitro IC50 (Lck) 147 nM (at 1 mM ATP)[2][8]

In vitro EC50 (IL-2 production) ~80 nM[2][8]

In vivo EC50 (IL-2 production) 78 ± 28 nM[2][8]

Data Gaps and Future Directions

Despite the promising preclinical efficacy of A-770041, a comprehensive assessment of its

long-term effects is limited by the absence of publicly available data in several key areas:

Long-Term Toxicology: No dedicated chronic toxicology studies (e.g., 6-month or 1-year

studies in rodents or non-rodents) have been identified in the public domain. Such studies

are essential for evaluating the potential for target-organ toxicity, carcinogenicity, and other

adverse effects associated with long-term administration.

Chronic Dosing Pharmacokinetics: The available pharmacokinetic data is derived from

single-dose or short-term studies. The effects of chronic administration on the absorption,

distribution, metabolism, and excretion (ADME) of A-770041 are unknown.

Clinical Trials: There is no evidence in the public record to suggest that A-770041 has

progressed to human clinical trials. Its development may have been discontinued for reasons

that are not publicly disclosed.

Alternative Lck Inhibitors
For researchers interested in targeting Lck, several other inhibitors have been described in the

literature, although comprehensive long-term comparative data is often lacking. These include:

Dasatinib: A multi-kinase inhibitor with activity against Lck, approved for the treatment of

certain types of leukemia.[9]
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Saracatinib (AZD0530): A dual Src/Abl kinase inhibitor that also inhibits Lck and has been

investigated in various cancers.

Other preclinical compounds: Numerous other small molecules targeting Lck have been

developed and are in various stages of preclinical investigation.[10][11][12][13]

Conclusion
A-770041 is a selective Lck inhibitor with demonstrated efficacy in preclinical models of organ

transplantation and lung fibrosis, showing comparable or, in some aspects, superior outcomes

to established therapies like Cyclosporin A and Nintedanib in short-term studies. However, a

significant knowledge gap exists regarding its long-term safety profile and behavior with chronic

administration. The lack of publicly available long-term toxicology data and the apparent

absence of clinical development warrant a cautious interpretation of its therapeutic potential.

For drug development professionals, while the preclinical efficacy of A-770041 validates Lck as

a therapeutic target, the path forward for this specific compound remains unclear. Future

research in this area should focus on either disclosing the existing long-term safety data for A-
770041 or on the development of new Lck inhibitors with a more complete and favorable long-

term safety and pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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